molecular formula C17H19NO2 B1612900 N,N-Diethyl-4-(2-hydroxyphenyl)benzamide CAS No. 356072-33-8

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide

Cat. No.: B1612900
CAS No.: 356072-33-8
M. Wt: 269.34 g/mol
InChI Key: DQLIAUVULFGXSF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a benzamide derivative characterized by a 2-hydroxyphenyl substituent at the 4-position of the benzamide core, with N,N-diethyl groups attached to the amide nitrogen. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica (), possibly due to challenges in synthesis, pharmacokinetics, or efficacy.

Properties

IUPAC Name

N,N-diethyl-4-(2-hydroxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)14-11-9-13(10-12-14)15-7-5-6-8-16(15)19/h5-12,19H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLIAUVULFGXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625286
Record name N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356072-33-8
Record name N,N-Diethyl-2'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide typically involves the reaction of 4-(2-hydroxyphenyl)benzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of N,N-diethyl-4-(2-hydroxyphenyl)amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Key Benzamide Derivatives
Compound Name Core Structure Key Substituents Biological Target
N,N-Diethyl-4-(2-hydroxyphenyl)benzamide Benzamide 2-hydroxyphenyl, N,N-diethyl Undefined (discontinued)
ADL5859 () Benzamide Spirochromene-piperidine, hydroxyl μ-opioid receptor
ADL5747 () Benzamide Spirochromene-piperidine, hydroxyl μ-opioid receptor
Compound 6a () Benzamide Piperidine exocyclic double bond, phenyl δ-opioid receptor
HPAPB () Benzamide Hydroxamic acid, p-tolyl HDAC inhibitor (anticancer)
Compound 56 () Benzamide Quinolinyl, piperazine δ-opioid receptor

Key Observations :

  • The 2-hydroxyphenyl group in the target compound may enhance hydrogen bonding or solubility compared to non-hydroxylated analogs (e.g., Compound 6a) .

Pharmacological Activity

Table 2: Receptor Affinity and Selectivity
Compound Name Target Receptor IC50 (nM) Selectivity (μ/δ/κ) Functional Activity
ADL5859 () μ-opioid N/A High μ-selectivity Analgesic, no hyperlocomotion
Compound 6a () δ-opioid 0.87 μ/δ = 4370 Full agonist, oral bioavailable
Compound 56 () δ-opioid 0.5 μ/δ = 1239 Improved metabolic stability
SNC80 () δ-opioid 3.6 Moderate selectivity Hyperlocomotion, internalization

Key Findings :

  • The target compound’s lack of defined receptor data contrasts with δ-opioid agonists like Compound 6a, which exhibit sub-nanomolar affinity and exceptional selectivity .
  • μ-opioid agonists ADL5859/ADL5747 show analgesic efficacy without inducing receptor internalization or hyperlocomotion, suggesting biased agonism . Structural similarities (e.g., hydroxyl groups) may hint at analogous mechanisms for the target compound.

Pharmacokinetic and Developmental Considerations

Table 3: Pharmacokinetic and Stability Profiles
Compound Name Metabolic Stability Oral Bioavailability Development Status
This compound Likely low (hydroxyl group) Undefined Discontinued ()
Compound 6a () High (olefinic piperidine) Yes Preclinical/Research
ADL5859 () Moderate Yes Preclinical (rodent models)
HPAPB () Moderate (t1/2 = 0.59 h) Low Anticancer research

Key Insights :

  • The 2-hydroxyphenyl group in the target compound may confer susceptibility to phase II metabolism (e.g., glucuronidation), reducing bioavailability compared to analogs with stabilized substituents (e.g., Compound 6a’s exocyclic double bond) .
  • Discontinuation of the target compound () may reflect inferior stability or efficacy compared to advanced candidates like ADL5859, which demonstrate robust in vivo activity .

Biological Activity

N,N-Diethyl-4-(2-hydroxyphenyl)benzamide is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a diethylamino group and a hydroxyphenyl moiety. This unique structure contributes to its biological activity, particularly in enzyme interactions and therapeutic potential.

The compound's mechanism of action primarily involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The hydroxyphenyl group enhances its binding affinity, making it a valuable biochemical probe for studying enzyme interactions.

Biological Activities

1. Antioxidant Properties
The presence of the hydroxyl group in this compound contributes to its ability to scavenge free radicals, which is crucial for mitigating oxidative stress in biological systems.

2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to the structural characteristics that facilitate interaction with microbial cell membranes.

3. Potential Therapeutic Applications
this compound has been explored for its therapeutic properties, including:

  • Anti-inflammatory effects: The compound demonstrates potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic effects: Preliminary studies suggest analgesic properties, indicating its use in pain management .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Investigated the compound's role as a biochemical probe; showed effective enzyme inhibition.
Study 2Demonstrated antioxidant activity through free radical scavenging assays; significant reduction in oxidative stress markers.
Study 3Explored antimicrobial efficacy against Gram-positive bacteria; MIC values indicated strong activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructureBiological Activity
N,N-DiethylbenzamideLacks hydroxy groupLimited biological activity
N,N-Diethyl-4-hydroxybenzamideHydroxy group on benzamide ringModerate activity but less than target compound
N,N-Diethyl-4-(2-methoxyphenyl)benzamideMethoxy instead of hydroxyDifferent reactivity and interactions

This compound stands out due to its combination of diethylamino and hydroxyphenyl groups, which enhance both chemical reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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